

Physicochemical properties of N-benzyl substituted pyrrolopyrroles

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Compound of Interest

Compound Name: 2-Benzyltetrahydropyrrolo[3,4-
c]pyrrole-1,3-dione

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An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Substituted Pyrrolopyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-benzyl substituted pyrrolopyrroles and related fused pyrrole systems. Due to the limited availability of a complete, homologous dataset for a single N-benzyl pyrrolopyrrole series in public literature, this document synthesizes data from various N-benzyl substituted heterocyclic compounds to illustrate key principles. It covers essential properties including spectroscopic characteristics, thermal stability, solubility, and lipophilicity. Detailed experimental protocols for determining these properties are provided, alongside visualizations of experimental workflows and relevant biological pathways to offer a practical guide for researchers in medicinal chemistry and drug development.

Introduction to N-Benzyl Substituted Pyrrolopyrroles

Pyrrolopyrroles, bicyclic aromatic heterocycles containing two fused pyrrole rings (e.g., pyrrolo[3,2-b]pyrrole), represent a class of privileged scaffolds in medicinal chemistry and

materials science.[1] The introduction of an N-benzyl group is a common strategy in drug design to modulate physicochemical properties, influence ligand-receptor interactions, and improve pharmacokinetic profiles. The benzyl group can be readily substituted, allowing for fine-tuning of properties such as lipophilicity and solubility, which are critical for a compound's journey from the lab to clinical application.[2] Understanding these properties is paramount for predicting a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological activity and developability. This section details the key properties of N-benzyl substituted pyrrolopyrroles and related analogs, with quantitative data presented in summary tables.

Spectroscopic Properties

Structural elucidation of novel compounds relies heavily on spectroscopic methods. NMR (^1H , ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques.

- ^1H NMR: Provides information on the proton environment. In N-benzyl derivatives, characteristic signals include the benzylic protons (CH_2) typically appearing around 2.9-5.5 ppm, and aromatic protons from both the benzyl group and the heterocyclic core.
- ^{13}C NMR: Characterizes the carbon skeleton of the molecule.
- IR Spectroscopy: Identifies key functional groups. The C=N stretching frequency in related fused pyrimidines is often observed around 1640 cm^{-1} .
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the synthesized compounds.

Table 1: Spectroscopic and Physical Data for Representative N-Benzyl Fused Pyrroles

Compound Name	Molecular Formula	M.P. (°C)	Key Spectral Data	Reference
N ¹ -benzyl-2,5,6-trimethyl-pyrrolo[2,3-d]-1,3-oxazin-4(H)one	C ₁₆ H ₁₆ N ₂ O ₂	139	IR (KBr): Not specified. ¹ H NMR (CDCl ₃): Not specified in abstract.	
N-benzyl-2-imino-3-(o-aminophenyl)-4,5-dimethylpyrrole	C ₂₂ H ₂₀ N ₄	195	IR (KBr): 1640 cm ⁻¹ (C=N). ¹ H NMR (CDCl ₃): 6.8 (s, 8H, ArH), 4.3 (s, 2H, NH), 4.8 (d, 2H, NH ₂), 2.9 (s, 2H, CH ₂ -Ph).	

| 1H-Pyrrolo[2,3-b]pyridine, 7-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl) | C₂₁H₁₆Cl₂N₄O | 181-183 | ¹H NMR (400 MHz, DMSO-d₆) δ: 12.35 (s, 1H), 8.84 (t, J = 6.0 Hz, 1H), 8.52 (d, J = 5.8 Hz, 2H), 8.35 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.7, 2.4 Hz, 1H), 8.16 (dd, J = 7.9, 1.8 Hz, 1H), 7.82 (d, J = 8.7 Hz, 1H), 7.30 (d, J = 5.9 Hz, 2H), 7.08 (dd, J = 7.9, 4.8 Hz, 1H), 6.94 (s, 1H), 4.54 (d, J = 6.0 Hz, 2H). |[3] |

Solubility and Lipophilicity

Solubility and lipophilicity are foundational to drug action, governing both permeability across biological membranes and dissolution.

- **Aqueous Solubility:** The ability of a compound to dissolve in water is crucial for administration and distribution in the body.
- **Lipophilicity (logP/logD):** The partition coefficient (P) measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[4] It is commonly expressed as its logarithm, logP. A positive logP indicates higher lipophilicity (more soluble in oil), while a negative value indicates higher hydrophilicity (more soluble in water).[4][5] The distribution

coefficient (logD) is the log of the partition coefficient at a specific pH, accounting for ionizable species.[\[6\]](#)

Table 2: Computed Lipophilicity and Molecular Properties of Pyrrolopyrrole Scaffolds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XLogP3 (Computed)	H-Bond Donor Count	H-Bond Acceptor Count	Reference
Pyrrolo[3,2-b]pyrrole	C ₆ H ₄ N ₂	104.11	0.2	0	2	[1]
1H-Pyrrolo[2,3-b]pyridine	C ₇ H ₆ N ₂	118.14	1.8	1	2	[7]

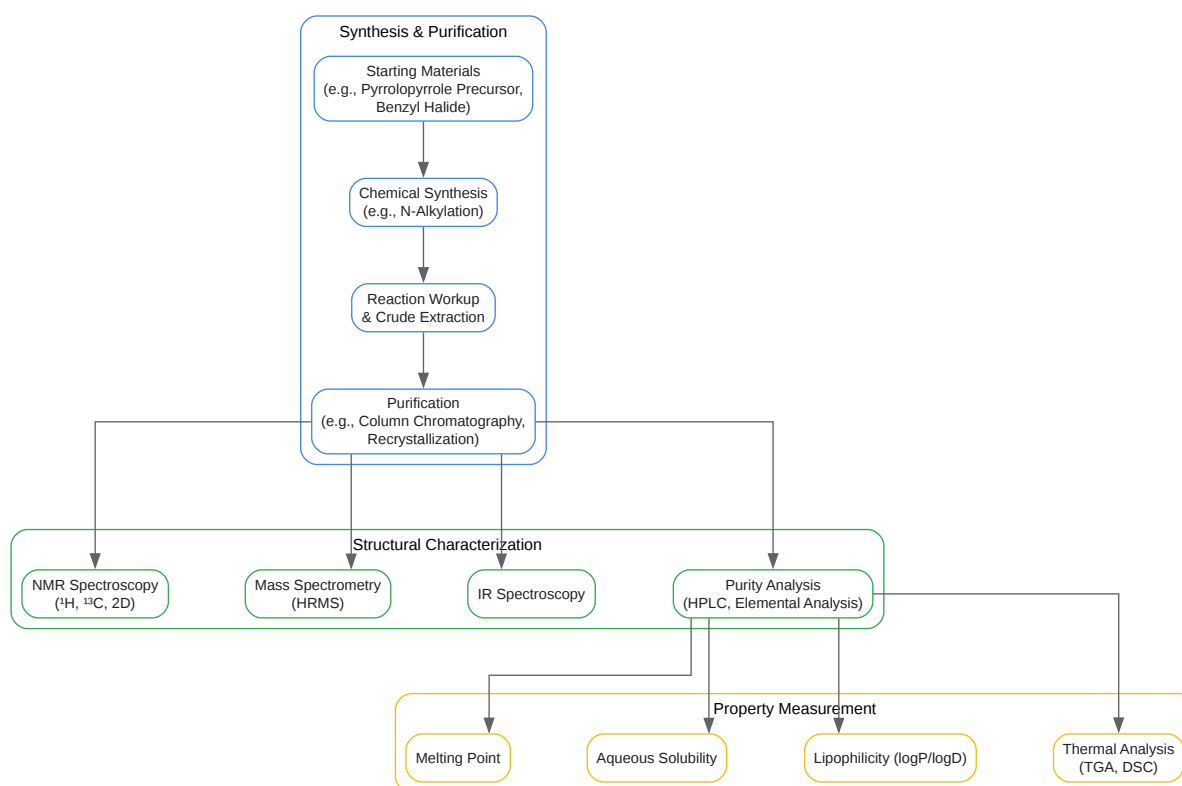
| 3-Benzyl-1H-pyrrolo[2,3-b]pyridine | C₁₄H₁₂N₂ | 208.26 | 3.2 | 1 | 2 | [\[8\]](#) |

Experimental Methodologies

Detailed and reproducible protocols are essential for the accurate determination of physicochemical properties.

Synthesis and Characterization Workflow

The general workflow for preparing and characterizing novel N-benzyl substituted pyrrolopyrroles involves synthesis, purification, and structural confirmation.



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Caption: General experimental workflow for synthesis and characterization.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

The shake-flask method is the gold standard for direct logP measurement.^[9]

- **Preparation:** Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4 for logD).
- **Dissolution:** Dissolve a precisely weighed amount of the test compound in one of the phases.
- **Partitioning:** Combine the two phases in a separation funnel or vial at a fixed volume ratio. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
- **Separation:** Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
- **Quantification:** Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
- **Calculation:** Calculate logP using the formula: $\log P = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$.^[4]

Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy^{[10][11]}

- **Sample Preparation:** Dissolve 1-5 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire a ¹H spectrum. Following this, acquire a ¹³C spectrum.
- **Advanced Experiments:** For complex structures, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential for unambiguous assignment of all signals.^[12]

Mass Spectrometry (MS)

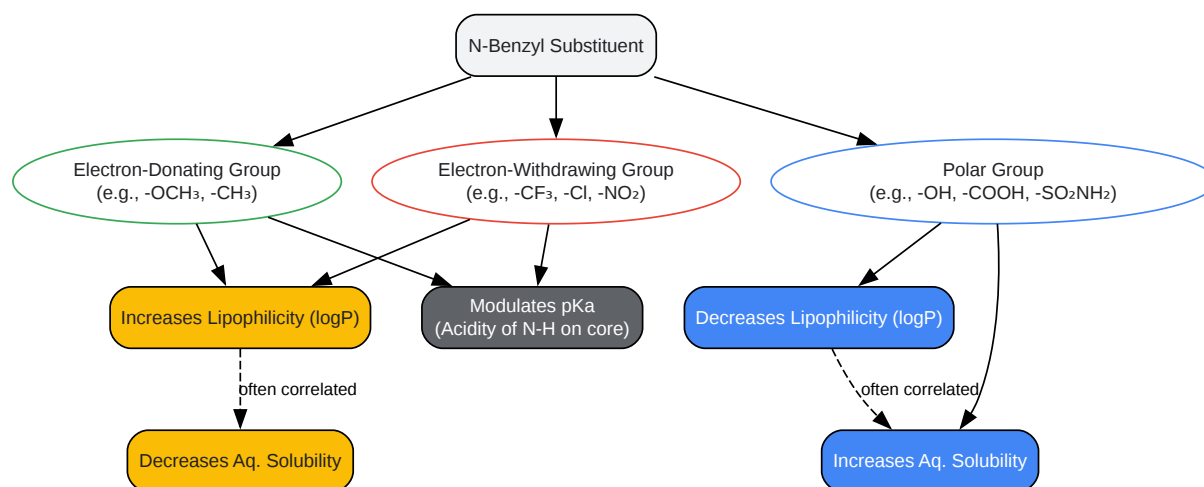
- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Analysis:** Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- **Data Interpretation:** Analyze the resulting spectrum to identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement to confirm the elemental formula.

Structure-Property Relationships & Biological Context

Modifying the N-benzyl group provides a powerful tool to modulate physicochemical properties, which in turn affects biological activity. For instance, N-benzyl substituted pyrrolopyrimidines have been explored as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in cancers like mantle cell lymphoma.^[2]

Influence of Benzyl Substitution on Properties

The electronic and steric nature of substituents on the benzyl ring can predictably alter molecular properties.

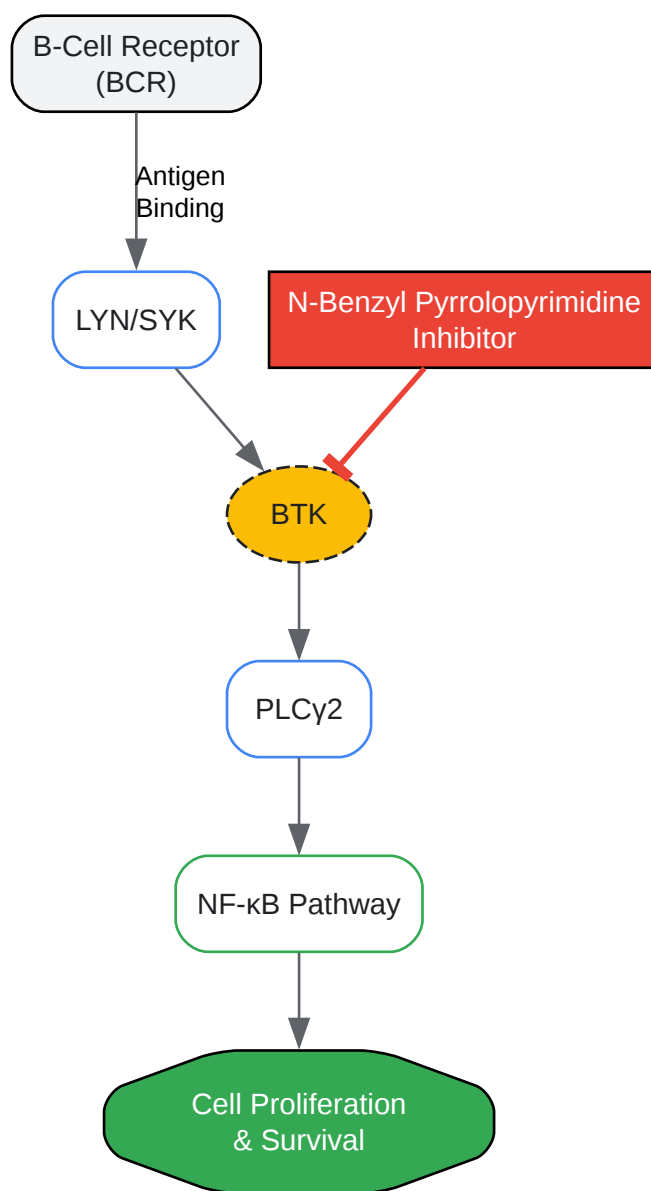


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Caption: Impact of N-benzyl substituents on key physicochemical properties.

Biological Pathway: BTK Inhibition

The development of selective kinase inhibitors is a major focus in oncology. Pyrrolopyrimidine derivatives serve as scaffolds for BTK inhibitors, which block downstream signaling from the B-cell receptor, thereby inhibiting proliferation and inducing apoptosis in malignant B-cells.[2]



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Caption: Simplified BCR signaling pathway showing inhibition of BTK.

Conclusion

The N-benzyl group is a versatile and powerful modulator of the physicochemical properties of pyrrolopyrrole-based scaffolds. By systematically altering the substitution pattern on the benzyl ring, researchers can optimize properties like lipophilicity and solubility, which are essential for achieving desired pharmacokinetic and pharmacodynamic outcomes. While a complete public dataset for a single N-benzyl pyrrolopyrrole series is lacking, the principles and experimental

protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these promising compounds in a drug discovery context.

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